molecular formula C17H19F6N2O2PS B13424590 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate CAS No. 38686-70-3

2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate

Katalognummer: B13424590
CAS-Nummer: 38686-70-3
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: LGTSHOIRCZPMIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C17H19F6N2O2PS. It is known for its unique structure, which includes a diazonium group, making it a valuable intermediate in various chemical reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the diazonium salt .

Major Products Formed

The major products formed from these reactions include substituted benzenes, azo compounds, and amines, depending on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate involves the formation of reactive intermediates through the diazonium group. These intermediates can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate apart from similar compounds is its specific substitution pattern and the presence of the p-tolylthio group. This unique structure allows it to participate in specific reactions that other similar compounds may not be able to undergo .

Eigenschaften

CAS-Nummer

38686-70-3

Molekularformel

C17H19F6N2O2PS

Molekulargewicht

460.4 g/mol

IUPAC-Name

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C17H19N2O2S.F6P/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-7(2,3,4,5)6/h6-11H,4-5H2,1-3H3;/q+1;-1

InChI-Schlüssel

LGTSHOIRCZPMIY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.